molecular formula C28H21NO5 B12053593 Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate CAS No. 618069-77-5

Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate

Cat. No.: B12053593
CAS No.: 618069-77-5
M. Wt: 451.5 g/mol
InChI Key: YNYCWECITGBEBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves multiple steps. One common method includes the reaction of lepidine with different phenacyl bromides in acetone at room temperature to form quaternary salts of lepidine . These salts are then treated with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate (K2CO3) and dimethylformamide (DMF) solvent to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and pyrroloquinoline moieties.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Properties

CAS No.

618069-77-5

Molecular Formula

C28H21NO5

Molecular Weight

451.5 g/mol

IUPAC Name

dimethyl 3-(4-methylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate

InChI

InChI=1S/C28H21NO5/c1-16-8-10-18(11-9-16)26(30)25-24(28(32)34-3)23(27(31)33-2)22-15-13-20-19-7-5-4-6-17(19)12-14-21(20)29(22)25/h4-15H,1-3H3

InChI Key

YNYCWECITGBEBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C4=C(C=C3)C5=CC=CC=C5C=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

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